molecular formula C21H16N2OS B2794064 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide CAS No. 477325-63-6

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide

Cat. No.: B2794064
CAS No.: 477325-63-6
M. Wt: 344.43
InChI Key: VDQYRKOWYPPNAU-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide is a benzamide derivative featuring a fused bicyclic acenaphthothiazole core linked to a 4-methylbenzamide group. This structure combines a rigid polyaromatic system with a substituted benzamide moiety, which is often associated with biological activity in medicinal chemistry.

Properties

IUPAC Name

4-methyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-12-5-7-14(8-6-12)20(24)23-21-22-19-16-4-2-3-13-9-10-15(18(13)16)11-17(19)25-21/h2-8,11H,9-10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQYRKOWYPPNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Modifications in Benzamide Derivatives

The 4-methylbenzamide group is a recurring motif in bioactive compounds. Key comparisons include:

Compound Name Substituent on Benzamide Core Structure Biological Target/Activity Reference
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide 4-methyl Acenaphthothiazole Not explicitly reported
Compound 109 (HDAC inhibitor) 2-aminophenylamino Hexyl linker HDAC1/3 inhibition (IC₅₀: <1 μM)
AZD4877 (Ispinesib analog) 4-methyl Quinazolinone-thiazole Kinesin spindle protein inhibition
N-(dibenzylcarbamothioyl)-4-methylbenzamide Dibenzylcarbamothioyl Thiazolidine Antimicrobial (MIC: 5–20 μg/mL)

Key Observations :

  • Compound 109’s HDAC inhibition highlights the importance of substituent positioning; the target compound lacks the flexible linker seen in 109, which may limit HDAC activity .

Thiazole-Containing Analogues

Thiazole rings are critical for rigidity and π-π interactions. Notable analogs include:

Compound Name Thiazole Type Additional Functional Groups Activity/Application Reference
Target compound Dihydroacenaphthothiazole 4-methylbenzamide Undefined (structural studies)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide Dihydroacenaphthothiazole 1-naphthamide Structural analog (no activity data)
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester Thiadiazole-pyridine Ethyl ester, acetyl Synthetic intermediate

Key Observations :

  • Replacing 4-methylbenzamide with 1-naphthamide (as in ) increases molecular weight (380.5 vs.
  • Thiadiazole derivatives in emphasize the utility of fused heterocycles in synthetic pathways but lack direct biological comparisons.

Pharmacological Potential and Mechanisms

  • Anticancer Activity : AZD4877 and Ispinesib (both 4-methylbenzamide derivatives) inhibit kinesin spindle proteins, disrupting mitosis . The target compound’s rigid core may confer similar effects but requires validation.
  • Antimicrobial Activity : Benzamide-thiazolidine hybrids in show MIC values comparable to ciprofloxacin (5 μg/mL), suggesting that the target compound’s thiazole core could enhance antimicrobial potency if tested.

Physicochemical Properties

Property Target Compound N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide AZD4877
Molecular Weight (g/mol) ~350 380.5 613.20
Aromatic Systems Acenaphthothiazole + benzene Acenaphthothiazole + naphthalene Quinazolinone + benzene
Solubility Likely low (high aromaticity) Not reported Moderate (methanesulfonate salt)

Q & A

Q. Advanced

  • Molecular docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize compounds with binding energies ≤−8 kcal/mol .
  • Antimicrobial assays : Perform MIC (Minimum Inhibitory Concentration) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines) .
  • Cytotoxicity : Assess via MTT assay on HEK-293 cells (IC₅₀ >50 µM indicates selectivity) .

How do reaction conditions affect regioselectivity in electrophilic substitutions?

Advanced
Regioselectivity is governed by electronic and steric factors:

  • Nitration : HNO₃/H₂SO₄ targets the electron-rich acenaphthene moiety (C-5 position) over the thiazole ring.
  • Friedel-Crafts acylation : AlCl₃ directs acyl groups to the para position of the benzamide .
    Data contradiction : Conflicting reports on bromination sites can arise from solvent polarity; validate via 2D NMR (COSY, NOESY) .

How should researchers address discrepancies in bioactivity data across studies?

Q. Advanced

Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.

Validate purity : Ensure >95% purity (HPLC, λ=254 nm) to exclude impurity-driven effects.

Statistical rigor : Apply ANOVA with post-hoc tests (p<0.05) to replicate results across ≥3 independent trials .

What advanced strategies improve synthetic efficiency?

Q. Advanced

  • Flow chemistry : Enhance thiazole cyclization yields (>90%) via continuous P₂S₅ addition at 80°C .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., benzamide coupling: 30 min vs. 12 hr conventional) .
  • Modular design : Synthesize derivatives via late-stage functionalization (e.g., Suzuki-Miyaura coupling on brominated intermediates) .

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